Xemilofiban acid, also known as SC-54684A, is a synthetic compound that acts as a glycoprotein IIb/IIIa receptor antagonist. This compound is primarily utilized in the field of cardiovascular medicine for its antithrombotic properties, specifically in the prevention of platelet aggregation. By inhibiting the glycoprotein IIb/IIIa receptor, Xemilofiban acid plays a crucial role in managing conditions related to acute coronary syndromes.
Xemilofiban acid was developed through extensive research into platelet aggregation mechanisms. It is derived from L-aspartic acid, showcasing a synthetic pathway that emphasizes the manipulation of amino acids to create effective pharmacological agents . The compound is typically synthesized in laboratories that specialize in pharmaceutical chemistry and is available for research and clinical applications.
Xemilofiban acid is classified as an antiplatelet agent within the broader category of cardiovascular drugs. It specifically targets the glycoprotein IIb/IIIa receptor on platelets, which is essential for platelet aggregation and thrombus formation. This classification aligns with its therapeutic use in preventing thrombotic events in patients at risk for cardiovascular diseases.
The synthesis of Xemilofiban acid involves several key steps:
The industrial production of Xemilofiban acid employs optimized reaction conditions, including precise control over temperature, pressure, and solvent choice. Purification methods such as crystallization or chromatography are implemented to achieve high purity levels necessary for clinical applications.
Xemilofiban acid has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with the glycoprotein IIb/IIIa receptor. The precise molecular formula and structural diagram can be represented as follows:
The compound's structural data indicate that it contains functional groups conducive to binding with biological receptors, enhancing its efficacy as an antiplatelet agent.
Xemilofiban acid undergoes various chemical reactions:
The specific reagents and conditions used in these reactions vary based on desired outcomes, such as increased potency or altered pharmacokinetics.
Xemilofiban acid functions by selectively and reversibly binding to the glycoprotein IIb/IIIa receptor on platelets. This interaction prevents fibrinogen from attaching to platelets, thereby inhibiting platelet aggregation. The mechanism is critical in reducing thrombus formation within coronary arteries and managing acute coronary syndromes .
The binding affinity of Xemilofiban acid to glycoprotein IIb/IIIa has been studied extensively, revealing its effectiveness compared to other antagonists like tirofiban and eptifibatide . Its pharmacodynamic properties demonstrate a rapid onset of action with significant implications for patient management during acute cardiovascular events.
Relevant analyses have confirmed that Xemilofiban maintains its integrity under various conditions, supporting its use in clinical settings .
Xemilofiban acid is primarily used in scientific research related to cardiovascular health, particularly in studies focusing on platelet function and thrombus formation. Its applications extend to:
Xemilofiban acid is a rationally designed arginine-glycine-aspartate (RGD) mimetic that replicates the spatial geometry and pharmacophore of native RGD sequences found in fibrinogen. This motif serves as the primary recognition site for integrin αIIbβ3 (GPIIb/IIIa) on platelets, which mediates platelet aggregation by binding fibrinogen during thrombus formation. The compound features a benzamidine group mimicking the guanidinium moiety of arginine and a terminal carboxylic acid functionally analogous to aspartic acid’s side chain. A linear alkyl linker replaces the native glycine spacer, optimizing steric compatibility with the integrin's RGD-binding cleft [2] [8]. This bioisosteric design enables high-affinity binding (IC₅₀ ~20 nM) while conferring metabolic stability absent in peptide-based inhibitors [6] [9].
Table 1: Key Structural Features of Xemilofiban Acid vs. Native RGD
Structural Element | Native RGD Peptide | Xemilofiban Acid | Functional Role |
---|---|---|---|
Arginine Mimetic | Guanidinium group | 4-Amidinophenyl | Binds αIIbβ3 specificity pocket |
Linker Region | Glycine | Succinyl-aminoethyl | Maintains optimal distance between pharmacophores |
Aspartic Acid Mimetic | Carboxylate | Terminal carboxylic acid | Coordinates metal ions in MIDAS motif |
Stereochemical Requirement | L-configuration | (S)-configuration at β-amino carbon | Enforces bioactive conformation |
The bioactivity of xemilofiban acid is stereospecifically dependent on the (S)-configuration at its β-amino carbon. This chiral center governs the spatial orientation of the carboxylic acid relative to the benzamidine group, ensuring optimal interaction with the αIIbβ3 receptor's ligand-binding site. Inversion to the (R)-enantiomer reduces antiplatelet efficacy by >100-fold due to misalignment with complementary residues in the integrin’s β-propeller domain [6]. Crystallographic studies confirm that the (S)-configuration places the carboxylate oxygen atoms within 2.8 Å of the MIDAS (Metal Ion-Dependent Adhesion Site) magnesium ion, facilitating critical coordination bonds essential for antagonism [5] [8].
The commercial synthesis of xemilofiban acid relies on chiral resolution of racemic ethyl 3-amino-4-pentynoate using (R)-(−)-mandelic acid. This process yields the key (S)-β-aminoester intermediate with >98% enantiomeric excess (ee) after recrystallization. Critical limitations include low atom economy (theoretical maximum yield: 50%) and high solvent consumption during diastereomer separation [6]. Alternative routes exploit baker’s yeast-mediated asymmetric reduction of ethyl 5-(trimethylsilyl)-3-oxo-4-pentynoate, generating the (R)-3-hydroxy derivative with 90% ee. Subsequent Mitsunobu reaction with phthalimide introduces the amino group with stereochemical inversion, delivering the (S)-3-aminoester precursor in 45% overall yield [6] [4].
Immobilized penicillin G acylase (PGA) enables large-scale enantioselective acylation of (±)-ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate. In aqueous buffer (pH 5.7, 28°C), PGA catalyzes phenylacetamide formation exclusively on the (R)-amine, leaving the desired (S)-enantiomer unreacted. After 24 hours, the (S)-amine is isolated in >96% ee and 43% yield (86% of theoretical maximum) [4]. This method eliminates chiral auxiliaries and operates under mild conditions, though substrate solubility constraints necessitate fed-batch processing. The enzyme’s intrinsic selectivity (E-value >200) arises from differential binding kinetics: the (S)-amine aligns poorly with PGA’s acylation site due to steric clashes with βLeu58 and βPhe24 [4].
Table 2: Comparison of Xemilofiban Acid Synthetic Methods
Method | Key Steps | Chiral Control | Yield | Scale Feasibility |
---|---|---|---|---|
Mandelic Acid Resolution | 1. Diastereomeric salt formation 2. Recrystallization | (R)-(−)-mandelic acid | 28–35% (after 3 crops) | Pilot scale (kg) |
Baker’s Yeast Reduction | 1. Asymmetric ketoreduction 2. Mitsunobu amination | Yeast dehydrogenases | 45% (3 steps) | Lab scale |
Penicillin G Acylase | 1. Enzymatic (R)-acylation 2. Filtration/racemate recycle | PGA enantioselectivity | 43% (isolated) | Industrial (6.1 kg demonstrated) |
Xemilofiban acid is administered orally as its ethyl ester prodrug (xemilofiban) to enhance gastrointestinal absorption. The bioconversion strategy exploits ubiquitous carboxylesterases in human plasma and liver, which catalyze hydrolytic cleavage of the ethyl ester, regenerating the active carboxylic acid pharmacophore. Enzymatic kinetics studies show complete hydrolysis within 2 hours (tₘₐₓ) at plasma esterase concentrations >50 nM, ensuring rapid systemic exposure to the active moiety [6]. Prodrug optimization focused on balancing lipophilicity (logP 1.8 vs. acid’s −0.3) and hydrolysis rates:
Crystal engineering of xemilofiban hydrochloride ensured stability during prodrug absorption. A novel polymorph (Characteristic XRD peaks: 4.01°, 11.11°, 19.77° 2θ) exhibits 30% lower hygroscopicity than amorphous forms, preventing hydrolysis during storage. This crystal form maintains >99% chemical purity after 24 months at 25°C/60% RH by minimizing water adsorption at the amidine group [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7